Kinase Domain Binding Affinity: KIRA7 vs. STF-083010 and KIRA8
KIRA7 binds the IRE1α kinase domain with an IC₅₀ of 110 nM, representing a >200-fold improvement in potency over the covalent RNase inhibitor STF-083010 (IC₅₀ = 25 μM) [1]. However, it is approximately 18.6-fold less potent than the advanced sulfonamide-based inhibitor KIRA8 (IC₅₀ = 5.9 nM) [1]. This places KIRA7 in a distinct potency class—it is suitable for experiments requiring sub-micromolar kinase engagement without the extreme potency and distinct scaffold of KIRA8.
| Evidence Dimension | IRE1α kinase binding (IC₅₀) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | STF-083010: 25,000 nM; KIRA8: 5.9 nM |
| Quantified Difference | KIRA7 is 227-fold more potent than STF-083010; 18.6-fold less potent than KIRA8 |
| Conditions | In vitro kinase binding assay |
Why This Matters
This potency differential directly impacts experimental design: KIRA7 enables systemic in vivo studies at feasible doses, whereas STF-083010 is limited by low potency and poor solubility, and KIRA8's extreme potency may necessitate different dosing strategies.
- [1] Thamsen M, Ghosh R, Auyeung VC, Brumwell A, Chapman HA, Backes BJ, Perara G, Maly DJ, Sheppard D, Papa FR. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung. PLoS One. 2019 Jan 9;14(1):e0209824. View Source
